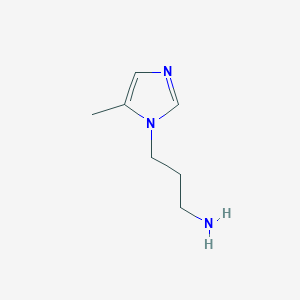
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine
Cat. No. B3256881
Key on ui cas rn:
279236-77-0
M. Wt: 139.2 g/mol
InChI Key: ORGYIMPJXDYEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09034907B2
Procedure details


2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione (i.e. 8.92 mmol, 1 eq.) and hydzine monohydrate (17.84 mmol, 2eq.) were dissolved in dry EtOH (50 mL). The mixture was kept under reflux over night, then mixture was concentrated down to a volume of 25 mL. After that hydrochloric acid (conc., 55 mL) was added and the mixture was heated up to 50° C. for and kept at this temperature for 30 min. The formed precipitate was filtered off. The filtrate was cooled down to 0° C. and solid NaOH was added until a final pH-value of 10-12 is reached. The aqueous solution was extracted by means of CHCl3 (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent was removed. The product was purified by means of flash-chromatography using silica gel and a CHCl3/MeOH-gradient.
Name
2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
8.92 mmol
Type
reactant
Reaction Step One

[Compound]
Name
monohydrate
Quantity
17.84 mmol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[N:4][CH:3]=1>CCO>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:5]=[N:4][CH:3]=1
|
Inputs


Step One
|
Name
|
2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
|
|
Quantity
|
8.92 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CN=CN1CCCN1C(C2=CC=CC=C2C1=O)=O
|
[Compound]
|
Name
|
monohydrate
|
|
Quantity
|
17.84 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux over night
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
mixture was concentrated down to a volume of 25 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After that hydrochloric acid (conc., 55 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed precipitate was filtered off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled down to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
solid NaOH was added until a final pH-value of 10-12
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted by means of CHCl3 (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by means of flash-chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CN=CN1CCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
